Pinokalant

概要

説明

準備方法

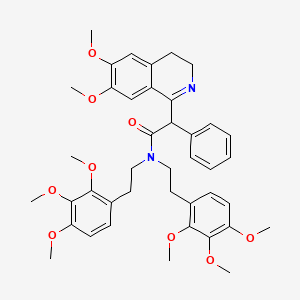

ピノカラントの合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 ピノカラントは、分子式C41H48N2O9、分子量712.83 g/molの複雑な分子であることが知られています . ピノカラントの工業生産方法は、イソキノリンアセトアミド誘導体の形成や複数のメトキシ基の導入など、複数段階の有機合成プロセスを伴う可能性があります。

化学反応の分析

ピノカラントは、以下を含むさまざまな種類の化学反応を起こします。

酸化: ピノカラントは、メトキシ基をヒドロキシ基に変換することを含む酸化反応を起こす可能性があります。

還元: 還元反応は、カルボニル基をアルコールに変換する可能性があります。

置換: ピノカラントは、メトキシ基などの官能基が他の置換基に置き換わる置換反応に参加できます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化剤などの置換試薬があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

ピノカラントは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: ピノカラントは、カチオンチャネル阻害と細胞プロセスへの影響を研究するための研究ツールとして使用されます。

生物学: 生物学的研究において、ピノカラントは、動物モデルにおける皮質梗塞容積と虚血性半暗部の領域への影響を調査するために使用されます。

医学: ピノカラントは、脳卒中治療における潜在的な治療効果とSARS-CoV-2プロテアーゼ阻害剤としての可能性について研究されています.

産業: 製薬業界では、ピノカラントは、カチオンチャネルと関連する経路を標的とする新薬の開発に使用されます。

科学的研究の応用

Key Applications

-

Stroke Research

- Mechanism : Pinokalant reduces cortical infarct volume significantly in animal models, suggesting its potential as a neuroprotective agent during ischemic events.

- Case Study : In a study involving rats subjected to middle cerebral artery occlusion, this compound administration led to a reduction in infarct volume from 33.8 mm³ to 24.5 mm³, demonstrating its efficacy in protecting brain tissue during ischemic strokes .

-

Antiviral Activity

- Mechanism : this compound exhibits anti-SARS-CoV-2 activity, making it a candidate for further research in the context of viral infections.

- Research Findings : Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms remain to be fully elucidated.

-

Neuronal Signaling

- Application : The compound's ability to modulate ion channels positions it as a valuable tool in studying neuronal signaling pathways.

- Implications : Understanding how this compound affects neuronal excitability could lead to insights into various neurological disorders.

Data Table: Summary of Research Findings

Case Study 1: Stroke Protection

In an experimental model, rats were treated with this compound following induced ischemia. The results indicated not only a significant reduction in infarct size but also improvements in metabolic and electrophysiologic status within the ischemic penumbra. These findings support the hypothesis that this compound could be developed into a therapeutic agent for acute stroke management.

Case Study 2: Viral Inhibition

Research is ongoing to evaluate the efficacy of this compound against SARS-CoV-2. Initial findings suggest that it may interfere with viral entry or replication processes, warranting further investigation into its potential as an antiviral medication.

作用機序

ピノカラントは、非選択的カチオンチャネルを阻害することで作用を発揮します。 この阻害は、皮質梗塞容積の減少と虚血性半暗部の領域における代謝および電気生理学的状態の改善につながります . ピノカラントの分子標的には、過渡性受容体電位チャネルやその他の非選択的カチオンチャネルが含まれます。その作用機序に関与する経路は、イオン流動と細胞恒常性の調節に関連しています。

類似の化合物との比較

ピノカラントは、非選択的カチオンチャネルの広範囲な阻害において独自です。類似の化合物には以下が含まれます。

TRPチャネル阻害剤: TRPC、TRPM、TRPV阻害剤などの化合物は、同様の作用機序を共有していますが、選択性のプロファイルが異なる場合があります。

SARS-CoV-2阻害剤: GS-441524やPlutavimabなどの他のSARS-CoV-2プロテアーゼ阻害剤は、ピノカラントと比較して、異なる分子標的と作用機序を持っています.

ピノカラントは、脳卒中治療とSARS-CoV-2阻害の両方の可能性があるため、科学研究や治療開発に役立つ汎用性の高い化合物です。

ご質問や詳細な情報が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

Pinokalant is unique in its broad-spectrum inhibition of non-selective cation channels. Similar compounds include:

TRP Channel Inhibitors: Compounds like TRPC, TRPM, and TRPV inhibitors share similar mechanisms of action but may have different selectivity profiles.

SARS-CoV-2 Inhibitors: Other SARS-CoV-2 protease inhibitors, such as GS-441524 and Plutavimab, have different molecular targets and mechanisms of action compared to this compound.

This compound stands out due to its dual potential in stroke treatment and SARS-CoV-2 inhibition, making it a versatile compound for scientific research and therapeutic development.

If you have any more questions or need further details, feel free to ask!

生物活性

Pinokalant, also known as LOE-908, is a compound that has garnered attention for its biological activity, particularly as a broad-spectrum cation channel blocker. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that illustrate its efficacy in various contexts.

This compound functions primarily as a cation channel blocker , inhibiting the activity of various ion channels that are crucial for cellular excitability. This mechanism is particularly relevant in the context of cardiovascular and neurological disorders, where modulation of ion channel activity can lead to significant therapeutic effects.

Inhibition of SARS-CoV-2

Recent research has highlighted this compound's potential in combating viral infections, specifically its role as an inhibitor of the SARS-CoV-2 main protease. In a study involving virtual screening of FDA-approved drugs, this compound was identified among the top compounds with promising binding energy scores against the main protease and Spike protein/ACE2 interactions. The average MM/GBSA score for this compound was reported at , indicating substantial binding affinity and potential for therapeutic application against COVID-19 .

Comparative Efficacy

The following table summarizes the docking scores and MM/GBSA values for several compounds tested against the SARS-CoV-2 main protease:

| Compound | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) | Mechanism of Action |

|---|---|---|---|

| This compound | -8.2 | -87.9 ± 6.8 | Broad-spectrum cation channel blocker |

| Bms181176-14 | -8.3 | -87.6 ± 7.7 | Anticancer compound for hepatobiliary tumors |

| Terlakiren | -8.1 | -86.9 ± 8.7 | Antihypertensive, Renin inhibitor |

| Ritonavir | -8.2 | -83.9 ± 9.4 | Antiretroviral protease inhibitor |

This data indicates that this compound possesses a strong potential as a therapeutic agent due to its favorable binding characteristics.

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects, particularly in reducing lesion sizes following ischemic events. A study found that administration of this compound significantly decreased lesion size on magnetic resonance images after middle cerebral artery occlusion in rats . This suggests its potential utility in treating conditions like stroke or other forms of cerebral ischemia.

Cardiovascular Applications

This compound's role as a cation channel blocker also positions it as a candidate for cardiovascular therapies. By modulating ion channels involved in cardiac action potentials, it may help manage arrhythmias or other cardiac conditions where ion channel dysfunction is a factor.

特性

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWYBTRACMRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048401 | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-26-2 | |

| Record name | LOE 908 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinokalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。